Aminomethyl cyclopropyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

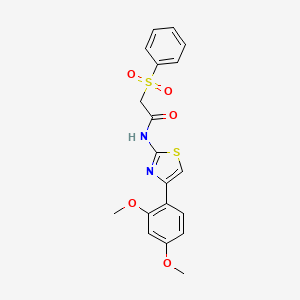

Aminomethyl cyclopropyl ketone is a cyclic compound with structural analogy to glycine . It is a clear colourless to slightly yellow liquid .

Synthesis Analysis

The synthesis of cyclopropyl ketones involves several steps. A detailed procedure for the synthesis of methyl cyclopropyl ketone is described in the Organic Syntheses Procedure . This process involves the use of concentrated hydrochloric acid, α-acetyl-γ-butyrolactone, and other reagents . Another method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution .Molecular Structure Analysis

The molecular structure of cyclopropyl ketones, like this compound, consists of a carbonyl group (a carbon-oxygen double bond) and a cyclopropyl group . The molecular formula for cyclopropyl methyl ketone is C5H8O .Chemical Reactions Analysis

Cyclopropyl ketones can undergo various chemical reactions. For instance, an unexpected dimerization of cyclopropyl ketones was observed, leading to the development of a synthetically useful crossed reaction between cyclopropyl ketones and enones . Another reaction involves a ring-opening cyanation reaction of cyclopropyl ketones for the construction of γ-cyanoketones .Physical And Chemical Properties Analysis

Cyclopropyl ketones, like this compound, have certain physical and chemical properties. They contain a carbonyl group, which is highly polar due to the electronegativity difference between carbon and oxygen . This polarity affects their reactivity . The 1H NMR spectra of cyclopropyl ketones show that hydrogens attached to a carbon adjacent to the sp2 hybridized carbon are deshielded due to the anisotropy created by the C=O bond .Applications De Recherche Scientifique

Reductive Amination and Cyclopropyl Ketones

Aminomethyl cyclopropyl ketone has been studied in the context of CO-assisted reductive chemistry. Cyclopropyl ketones, including aminomethyl derivatives, have been employed as bifunctional electrophiles in various reactions. These reactions can lead to the production of various compounds such as aminoketones, cyclopropyl methylamines, pyrrolidines, or 1,4-diaminopentanes (Afanasyev et al., 2017).

Catalysis and Synthesis

Cyclopropyl ketones, which include this compound, are used in catalytic processes. An example is the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones, leading to optically active derivatives, showcasing their utility in synthetic chemistry (Zhang & Zhang, 2012).

Ring-Opening and Functionalization

These compounds have been central to studies exploring ring-opening reactions. For instance, the interaction of cyclopropyl phenyl ketone with Ni(PCy3) leads to the formation of nickeladihydropyran, a key intermediate in nickel-catalyzed cycloadditions (Ogoshi et al., 2006). Another study discusses the cleavage of cyclopropyl ketones under neutral conditions, leading to regiospecific enol acetate formation (Demuth & Raghavan, 1979).

Synthesis of Complex Molecules

Aminomethyl cyclopropyl ketones can be precursors for the synthesis of complex molecules. For example, doubly activated cyclopropanes, which can be derived from cyclopropyl ketones, have been utilized in the synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles (Wurz & Charette, 2005).

Mécanisme D'action

The mechanism of action of cyclopropyl ketones involves various catalytic processes. For example, a new type of C–C activation catalyst that relies upon a different, metalloradical mechanism can enable new subsequent reactivity: the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane to form 1,3-difunctionalized, ring-opened products .

Safety and Hazards

Orientations Futures

Future research on cyclopropyl ketones could focus on developing new synthetic routes and exploring their potential applications. For instance, activation of C–C bonds has the potential to revolutionize how molecules are made by altering the carbon skeleton . Furthermore, due to the importance of the amino ketone motif in synthetic and medicinal chemistry, the number of protocols developed in recent years has considerably increased .

Propriétés

IUPAC Name |

2-amino-1-cyclopropylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c6-3-5(7)4-1-2-4/h4H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXXZDWPOACFBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-ethylphenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)-N,N-dipropylacetamide](/img/structure/B2450567.png)

![5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2450568.png)

![N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2450570.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2450578.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2450579.png)

![4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2450581.png)

![4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine](/img/structure/B2450584.png)

![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B2450585.png)